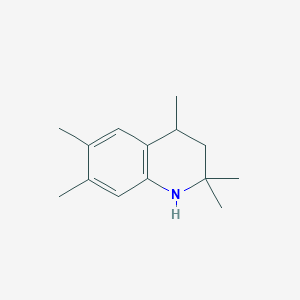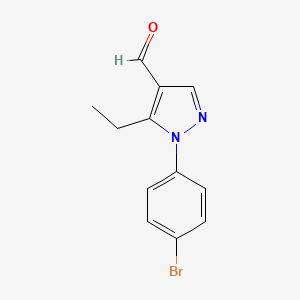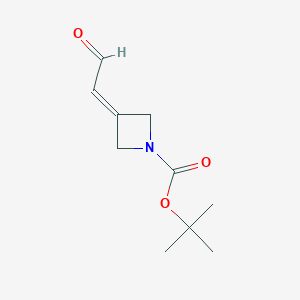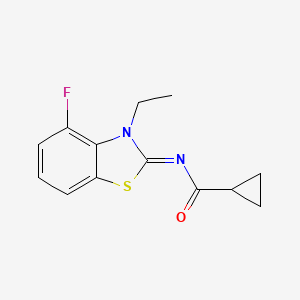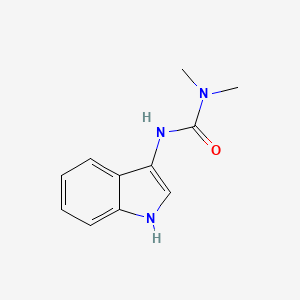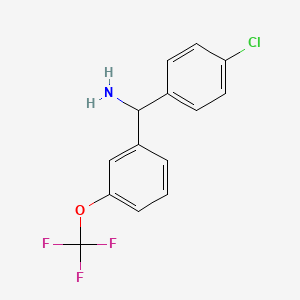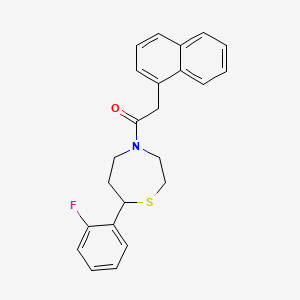![molecular formula C16H10BrN3O3S B2834009 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 300569-30-6](/img/structure/B2834009.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a complex organic compound that contains several functional groups, including a bromophenyl group, a thiazole ring, a nitro group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it’s likely that it involves the coupling of a bromophenyl group with a thiazole ring, followed by the addition of a nitrobenzamide group . The synthesis would require careful control of reaction conditions to ensure the correct functional groups are added at the right positions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a bromophenyl group, a nitro group, and an amide group would all contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the nitro group could participate in reduction reactions . The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents . The bromophenyl group could increase the compound’s molecular weight and potentially its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Quality Control and Pharmacological Potentials
Development of Quality Control Methods for Promising Anticonvulsants : Research on derivatives of 1,3,4-thiadiazole, including similar compounds to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, has highlighted their potential as anticonvulsants. A study focused on the synthesis of a related compound demonstrated high anticonvulsive activity and discussed the development of quality control techniques crucial for the standardization of such substances, paving the way for further preclinical studies (Sych et al., 2018).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Potentials : A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Among these derivatives, some exhibited significant biological activity, highlighting their potential as leads for developing new antimicrobial agents (Deep et al., 2014). Additionally, another study explored the antitumor activity of a structurally similar compound, indicating its effectiveness in inhibiting certain cancer cell lines, which suggests a possible application in cancer research and treatment development (He et al., 2014).
Molecular Structure and Spectroscopic Analysis
Crystal Engineering and Spectroscopic Properties : Research into the crystal engineering of compounds with hydrogen and halogen bonds, including those structurally related to this compound, reveals insights into molecular interactions and the potential for crystal design. This area of study is crucial for developing new materials with tailored properties (Saha et al., 2005).
Vibrational Spectroscopic Analysis and Biological Activity : A comprehensive study involving FTIR, FT-Raman spectra, and DFT calculations of a similar compound elucidates its molecular structure and spectroscopic properties. Such detailed analysis is vital for understanding the reactive nature of these compounds and their applications in drug design, as indicated by their potential antibacterial activity (Dwivedi et al., 2019).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect . The exact mechanism of action would need to be determined through further study.
Safety and Hazards
Zukünftige Richtungen
The study of complex organic compounds like “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a vibrant field of research. Future directions could include exploring its potential uses in medicine, materials science, or other areas . Further studies could also focus on optimizing its synthesis or investigating its mechanism of action .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWZRKAHDRMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
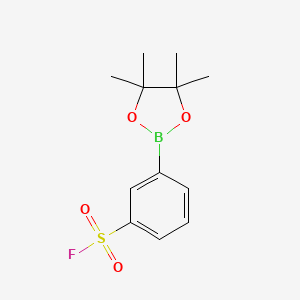
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)
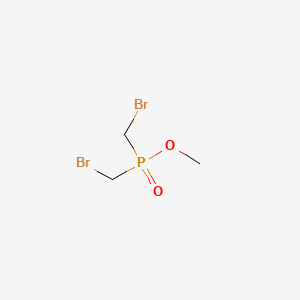
![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

